An In-depth Technical Guide to the Chemical Properties of Ethyl Heptanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl heptanoate, also known as ethyl enanthate, is an organic compound classified as a fatty acid ethyl ester. It is formed from the condensation of heptanoic acid and ethanol.[1][2] This colorless liquid is recognized for its characteristic fruity odor, often likened to grapes, pineapple, or cognac, which has led to its widespread use in the flavor and fragrance industries.[1][3][4] Beyond its sensory applications, ethyl heptanoate serves as a valuable intermediate in organic synthesis and as a solvent in various industrial applications. This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl heptanoate, its synthesis and reactivity, and relevant safety information.
Physicochemical Properties
Ethyl heptanoate is a moderately volatile and relatively non-polar molecule. Its physical and chemical characteristics are summarized in the tables below.
Table 1: General and Physical Properties of Ethyl Heptanoate
| Property | Value | References |
| Molecular Formula | C₉H₁₈O₂ | |
| Molecular Weight | 158.24 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, wine-like, cognac | |
| Melting Point | -66 °C | |
| Boiling Point | 188-189 °C (at 760 mm Hg) | |
| Density | 0.860 - 0.87 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.411 - 1.415 | |
| Vapor Pressure | 0.680 mmHg at 25 °C | |
| Flash Point | 66 °C (151 °F) - closed cup |
Table 2: Solubility and Partitioning of Ethyl Heptanoate
| Solvent | Solubility | References |
| Water | 0.29 mg/mL; Insoluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Ether | Soluble | |
| Propylene Glycol | Slightly soluble | |
| Glycerol | Insoluble | |
| Partition Coefficient | ||
| logP (o/w) | 3.333 (estimated) |
Synthesis and Reactivity
2.1. Synthesis
The primary method for synthesizing ethyl heptanoate is through the Fischer esterification of heptanoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.
A recent study in 2024 highlighted the use of a microreactor system for the acid-catalyzed esterification, achieving a 98% conversion in 45 minutes at 100°C with 2.5% sulfuric acid. This method offers significant improvements in reaction time compared to conventional batch reactors due to enhanced heat transfer and reduced diffusion limitations.
Experimental Protocol: Fischer Esterification of Heptanoic Acid
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanoic acid and a molar excess of ethanol (e.g., 3-5 equivalents).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the carboxylic acid weight) to the reaction mixture while stirring.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours (the exact time can be monitored by techniques like TLC or GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude ethyl heptanoate can be further purified by fractional distillation.
2.2. Reactivity
The chemical reactivity of ethyl heptanoate is primarily centered around its ester functional group.
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Hydrolysis: In the presence of strong acids or bases, ethyl heptanoate can be hydrolyzed back to heptanoic acid and ethanol. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid.
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Transesterification: Ethyl heptanoate can undergo transesterification in the presence of another alcohol and a catalyst (acid or base) to form a different ester.
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Oxidation: While generally stable, ethyl heptanoate can undergo oxidation at high temperatures or upon prolonged exposure to light, which can affect its purity and aroma.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of ethyl heptanoate.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of ethyl heptanoate exhibits characteristic signals corresponding to the different proton environments in the molecule. Key expected signals include a triplet for the terminal methyl group of the heptanoyl chain, a triplet for the methyl group of the ethyl group, a quartet for the methylene group of the ethyl group adjacent to the oxygen, and multiplets for the methylene groups of the heptanoyl chain.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for each of the nine carbon atoms in the molecule, including a characteristic downfield signal for the carbonyl carbon of the ester.
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IR (Infrared) Spectroscopy: The IR spectrum of ethyl heptanoate is dominated by a strong absorption band around 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. Other significant peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum of ethyl heptanoate would show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely include characteristic losses of the ethoxy group (-OCH₂CH₃) and fragments corresponding to the acylium ion [CH₃(CH₂)₅CO]⁺.
Safety and Handling
Ethyl heptanoate is considered a combustible liquid and should be kept away from heat, sparks, and open flames. It can cause skin and eye irritation, and inhalation may lead to respiratory irritation.
Handling and Storage Recommendations:
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Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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In case of contact: For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
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Firefighting: Use dry chemical, foam, carbon dioxide, or water spray to extinguish a fire.

